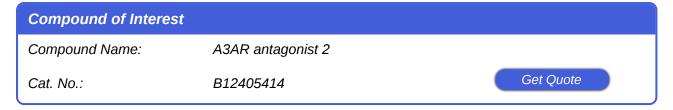


A Comparative Guide to A3 Adenosine Receptor (A3AR) Agonists in Clinical Development

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial data for two leading A3 adenosine receptor (A3AR) agonists: Piclidenoson and Namodenoson. Both small molecules, developed by Can-Fite BioPharma, are in late-stage clinical trials for various inflammatory and oncological indications. This document summarizes their performance, outlines experimental protocols, and visualizes key biological and clinical pathways.

A3AR Agonists: An Overview

A3AR is a G protein-coupled receptor that is highly expressed in inflammatory and cancer cells, while its expression in normal tissues is low. This differential expression makes it an attractive therapeutic target. A3AR agonists have been shown to exert anti-inflammatory and anti-cancer effects through various mechanisms, including the downregulation of the NF-kB and Wnt signaling pathways.[1]

Comparative Clinical Trial Data

The following tables summarize the key quantitative data from recent clinical trials of Piclidenoson and Namodenoson.

Piclidenoson for Moderate to Severe Plaque Psoriasis

Trial: COMFORT-1 (Phase III)[2][3][4]



Efficacy Endpoint (Week 16)	Piclidenoson (3 mg)	Placebo	Otezla (Active Control - Week 32)
PASI 75	9.7% (p<0.04 vs Placebo)	2.6%	26.2%
PASI 50	Not Reported	Not Reported	49.5%
Psoriasis Disability Index (PDI) Improvement	Superior to Otezla (20.5% vs 10.3%, p<0.05 at Week 32)	Not Applicable	10.3%

PASI (Psoriasis Area and Severity Index) is a measure of the severity and extent of psoriasis.

Safety Profile: Piclidenoson demonstrated an excellent safety profile, comparable to placebo and showing fewer adverse events than Otezla, particularly concerning gastrointestinal and nervous system disorders.[5]

Namodenoson for Hepatocellular Carcinoma (HCC)

Trial: Phase II (Second-line treatment for advanced HCC with Child-Pugh B cirrhosis)[1][6]

Efficacy Endpoint	Namodenoson (25 mg)	Placebo
Median Overall Survival (OS) - All Patients	4.1 months	4.3 months
Median OS - Child-Pugh B7 Subgroup	6.8 months	4.3 months
12-Month OS Rate - Child- Pugh B7 Subgroup	44% (p=0.028 vs Placebo)	18%
Median Progression-Free Survival (PFS) - Child-Pugh B7 Subgroup	3.5 months	1.9 months
Objective Response Rate (ORR)	9%	0%
Disease Control Rate (DCR)	26% (p=0.013 vs Placebo)	10%



Note: While the primary endpoint of improved overall survival was not met in the total patient population, a promising efficacy signal was observed in the pre-planned subgroup of patients with Child-Pugh B7 cirrhosis.[1] A Phase III trial (LIVERATION) is currently recruiting patients from this subgroup.[7] One patient in an open-label extension of the Phase II study has shown a complete and long-term response of over 6 years.[8]

Namodenoson for Non-Alcoholic Steatohepatitis (NASH)

Trial: Phase II[9][10][11]

Efficacy Endpoint (at 12 or 16 weeks)	Namodenoson (25 mg)	Placebo
ALT Normalization (at 16 weeks)	36.8% (p=0.038 vs Placebo)	10.0%
AST Change from Baseline (at 12 weeks)	-8.1 U/L (p=0.03 vs Placebo)	+0.3 U/L
Adiponectin Level Increase from Baseline (at 12 weeks)	Significant increase (p=0.032 vs Placebo)	Decrease

ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) are liver enzymes that are elevated in NASH.

Safety Profile: Namodenoson was found to be safe and well-tolerated in this study.[9]

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are outlined below.

COMFORT-1 Protocol for Piclidenoson in Psoriasis

- Study Design: A Phase III, multicenter, randomized, double-blind, placebo- and activecontrolled study.[4]
- Patient Population: Over 400 adults with moderate to severe plaque psoriasis.[4]
- Treatment Arms:



- Piclidenoson (2 mg or 3 mg) administered orally twice daily.
- Placebo twice daily.
- Otezla (apremilast) as an active control.
- Duration: Patients were treated for up to 48 weeks.[4]
- Primary Endpoint: The proportion of patients achieving a PASI 75 response at week 16.[3]
- Secondary Endpoints: Comparison of PASI 50 and PDI with the active control at week 32.[4]

Phase II Protocol for Namodenoson in HCC

- Study Design: A randomized, double-blind, placebo-controlled, international, multicenter Phase II trial (NCT02128958).[1][8]
- Patient Population: 78 patients with advanced hepatocellular carcinoma and Child-Pugh B cirrhosis who had failed prior sorafenib treatment.
- Treatment Arms:
 - Namodenoson (25 mg) administered orally twice daily.
 - Placebo.
 - Patients were randomized in a 2:1 ratio (Namodenoson:Placebo).
- Primary Endpoint: Overall Survival (OS).[1]
- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and Disease Control Rate (DCR).

Phase II Protocol for Namodenoson in NASH

 Study Design: A Phase II, double-blind, placebo-controlled, dose-finding study (NCT02927314).[9][11]

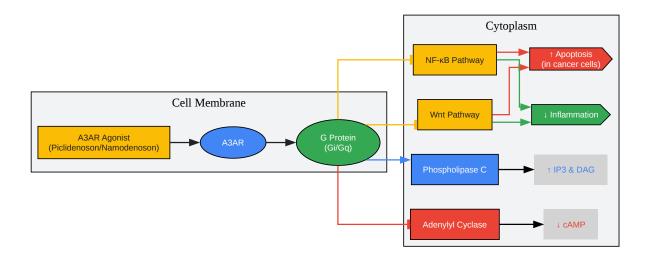


- Patient Population: 60 patients with non-alcoholic fatty liver disease (NAFLD) with or without NASH.[9]
- Treatment Arms:
 - Namodenoson (12.5 mg or 25 mg) administered orally twice daily.
 - Placebo.
- Duration: 12 weeks of treatment with a 4-week follow-up.[9]
- Endpoints: Changes in liver enzymes (ALT, AST), liver fat percentage, liver stiffness, and serum biomarkers like adiponectin.[9]

Signaling Pathways and Experimental Workflows A3 Adenosine Receptor Signaling Pathway

The activation of the A3 adenosine receptor by an agonist like Piclidenoson or Namodenoson initiates a cascade of intracellular events. This pathway is crucial for the anti-inflammatory and anti-cancer effects of these drugs. A3AR signaling can inhibit adenylyl cyclase activity through G-proteins, leading to a decrease in cyclic AMP (cAMP) levels.[12] It can also stimulate the phospholipase C (PLC) pathway and modulate the activity of mitogen-activated protein kinases (MAPKs).[12] Furthermore, A3AR signaling can lead to the downregulation of the Wnt and NF- kB signaling pathways.[1]





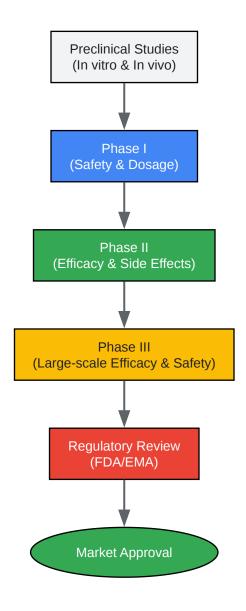
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Caption: A3AR agonist signaling cascade.

Generalized Clinical Trial Workflow

The clinical development of A3AR agonists follows a standard, rigorous workflow to ensure safety and efficacy. This process begins with preclinical studies and progresses through multiple phases of clinical trials.





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Caption: Clinical trial development phases.

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